Cas no 1807127-02-1 (3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile)

3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile
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- Inchi: 1S/C9H7ClF2N2O/c10-3-6-7(8(11)12)5(1-2-13)4-14-9(6)15/h4,8H,1,3H2,(H,14,15)
- InChI Key: LCDRBAGZMPZZDY-UHFFFAOYSA-N
- SMILES: ClCC1C(NC=C(CC#N)C=1C(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 392
- XLogP3: 0
- Topological Polar Surface Area: 52.9
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025590-1g |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile |
1807127-02-1 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029025590-250mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile |
1807127-02-1 | 95% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029025590-500mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile |
1807127-02-1 | 95% | 500mg |
$1,634.45 | 2022-03-31 |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile Related Literature
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile: A Comprehensive Overview
The compound with CAS No. 1807127-02-1, commonly referred to as 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemicals, and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with a chloromethyl group, a difluoromethyl group, and an acetonitrile group. These substituents not only contribute to its chemical reactivity but also make it a versatile building block for various applications.
Recent studies have highlighted the potential of 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile in drug discovery. Its ability to act as a bioisostere for other functional groups has made it a valuable tool in medicinal chemistry. For instance, researchers have explored its role in the development of kinase inhibitors, where the chloromethyl and difluoromethyl groups play a critical role in modulating the compound's pharmacokinetic properties. The presence of the acetonitrile group further enhances its ability to participate in hydrogen bonding, which is essential for targeting specific protein pockets.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The pyridine ring serves as a scaffold for various pesticide formulations, while the chloromethyl and difluoromethyl groups contribute to the compound's stability and bioavailability. Recent advancements in green chemistry have also led to the exploration of this compound as an eco-friendly alternative to traditional pesticides, with studies focusing on its biodegradability and environmental impact.
The synthesis of 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have optimized reaction conditions to improve yield and purity, often employing transition metal catalysts such as palladium or copper. These optimizations have not only made the synthesis more efficient but also opened up new avenues for large-scale production.
From a structural perspective, the compound's pyridine ring provides a rigid framework that facilitates precise molecular interactions. The placement of substituents at specific positions on the ring ensures optimal electronic and steric effects, which are crucial for its intended applications. For example, the hydroxyl group at position 2 enables intramolecular hydrogen bonding, stabilizing the molecule and enhancing its solubility properties.
Looking ahead, ongoing research is focused on expanding the utility of this compound in advanced materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics. The integration of functional groups such as chloromethyl, difluoromethyl, and acetonitrile into the pyridine framework offers opportunities for tailoring electronic characteristics to meet specific application requirements.
In conclusion, 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetonitrile stands out as a versatile and innovative compound with diverse applications across multiple disciplines. Its structural complexity and functional versatility continue to drive research efforts aimed at unlocking its full potential in drug discovery, agrochemicals, and materials science. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is poised to play an even greater role in shaping future innovations.
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